“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is a chemical compound used in the field of organic chemistry .
Electrochemical Bromofunctionalization of Alkenes: One application of this compound is in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
This method is considered safe and sustainable, reducing waste by avoiding chemical oxidants and minimizing the risk of hazardous reagents through the in situ generation of reactive intermediates .
“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the field of organic chemistry for palladium-catalyzed direct arylation of heteroarenes . This process involves the coupling of the compound with various heteroarenes such as benzothiophene, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyrazine and menthofuran . The products were obtained in good yields ranging from 79% to 93% .
Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of trifluoromethylbenzene derivatives . The compound can be used as a starting material for the synthesis of “2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene”, a compound with a molecular weight of 291.02 . This compound can then be used in further reactions to synthesize more complex trifluoromethylbenzene derivatives .
“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of difluorobenzo[d][1,3]dioxole . The compound can be used as a starting material for the synthesis of a bromo-substituted difluorobenzo[d][1,3]dioxole . This compound can then be used in further reactions to synthesize more complex difluorobenzo[d][1,3]dioxole derivatives .
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, with the molecular formula C7H4BrF3O, is an aromatic compound characterized by a bromine atom and a difluoromethoxy group attached to a fluorinated benzene ring. This compound belongs to the class of bromobenzenes, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties imparted by the halogen substituents.
There is no documented information regarding the specific mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene in biological systems.
Due to the lack of specific data, it is advisable to handle 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene with caution, assuming it might possess the following hazards:
These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the difluoromethoxy group, which influence the reactivity of the compound.
The synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene typically involves:
Industrial methods may utilize continuous flow reactors for scalability, optimizing conditions for consistent quality and yield.
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene finds applications in various fields:
Studies on similar compounds suggest that 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene may interact with various biological targets through halogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and binding affinity, making it a candidate for further research in medicinal chemistry and material sciences .
Several compounds share structural similarities with 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. Here are notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | 0.95 | Lacks additional fluorine atoms affecting reactivity. |
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene | 0.91 | Different substitution pattern leading to varied properties. |
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 0.89 | Contains trifluoromethoxy group, enhancing electronic effects. |
2-Bromo-4-fluoro-1-methoxybenzene | 0.87 | Lacks fluorine substituents compared to the target compound. |
1-Bromo-3-(difluoromethoxy)benzene | 0.76 | Different position of substituents alters chemical behavior. |
The unique combination of bromine and multiple fluorine atoms in 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene imparts distinct electronic properties that differentiate it from these similar compounds, making it valuable for specialized applications in various scientific fields .
Irritant